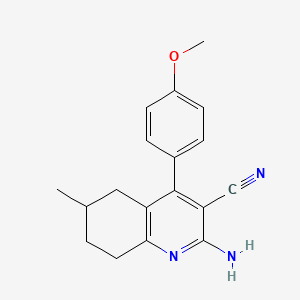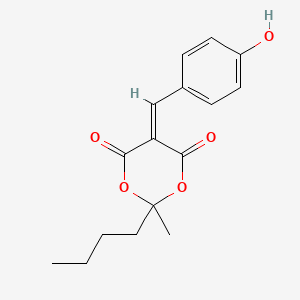
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide (CDMTQI) is a synthetic compound that has been used in various scientific research applications. It is a quaternary ammonium salt that is commonly used in organic chemistry as a reagent for the synthesis of various compounds.
作用機序
The mechanism of action of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is not well understood. However, it is believed to act as a quaternary ammonium salt that can interact with various biological molecules such as proteins, nucleic acids, and lipids. It can also act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as leukemia cells and breast cancer cells. It has also been shown to have antifungal and antiviral activities. In addition, it has been shown to have antioxidant properties that can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is its versatility in various chemical reactions. It can be used in the synthesis of various organic compounds and biologically active compounds. However, one of the limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and it should be handled with care.
将来の方向性
There are several future directions for the use of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a reagent. Another direction is the study of the mechanism of action of this compound and its interactions with biological molecules. Furthermore, the potential use of this compound in drug delivery systems and nanotechnology is another area of future research.
Conclusion:
In conclusion, this compound is a versatile compound that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential in the synthesis of various organic compounds and biologically active compounds, and its future use in drug delivery systems and nanotechnology is promising.
合成法
The synthesis of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide involves the reaction of 4-cyano-6,7-dimethoxyisoquinoline with trimethylamine and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane.
科学的研究の応用
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide has been used in various scientific research applications, including the synthesis of various organic compounds such as quinolines, isoquinolines, and pyridines. It has also been used as a reagent for the synthesis of various biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
特性
IUPAC Name |
6,7-dimethoxy-1,2,3-trimethylisoquinolin-2-ium-4-carbonitrile;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.HI/c1-9-11-6-14(18-4)15(19-5)7-12(11)13(8-16)10(2)17(9)3;/h6-7H,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPTVRYIPOKNJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C(=[N+]1C)C)OC)OC)C#N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![methyl 2-(acetylamino)-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5005934.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}hexanamide](/img/structure/B5005957.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5005973.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5005992.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5006003.png)

![4-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5006015.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)